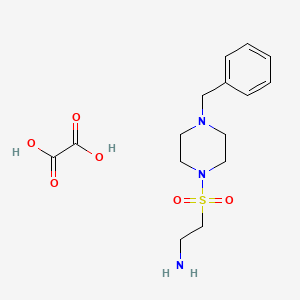
(5-(2-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(2-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is a thiosemicarbazone derivative that has shown promising results in preclinical studies for the treatment of various diseases.
Mechanism of Action
The mechanism of action of (5-(2-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is not fully understood. However, it is believed that the compound exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in disease progression. The compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. The compound has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
(5-(2-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. The compound has also been shown to reduce beta-amyloid accumulation in Alzheimer's disease by inhibiting beta-secretase activity. In infectious diseases, the compound has been shown to inhibit bacterial and viral growth by disrupting membrane integrity and inhibiting protein synthesis.
Advantages and Limitations for Lab Experiments
The advantages of using (5-(2-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione in lab experiments include its high purity and yield, as well as its potential therapeutic applications. The compound has been extensively studied and has shown promising results in preclinical studies. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of (5-(2-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione. One direction is to further study its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to improve its purity and yield. Additionally, further studies are needed to evaluate its safety and efficacy in clinical trials for the treatment of various diseases. Finally, the compound could be modified to improve its pharmacokinetic properties and increase its potency.
Synthesis Methods
The synthesis of (5-(2-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione involves the reaction of 2-nitrobenzaldehyde with furan-2-carbaldehyde in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with 4-phenylpiperazine and thiosemicarbazide to yield the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
Scientific Research Applications
(5-(2-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione has been extensively studied for its potential therapeutic applications. The compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, Alzheimer's disease, and infectious diseases. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, the compound has been shown to reduce beta-amyloid accumulation and improve cognitive function. In infectious diseases, the compound has been shown to inhibit the growth of bacteria and viruses.
properties
IUPAC Name |
[5-(2-nitrophenyl)furan-2-yl]-(4-phenylpiperazin-1-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c25-24(26)18-9-5-4-8-17(18)19-10-11-20(27-19)21(28)23-14-12-22(13-15-23)16-6-2-1-3-7-16/h1-11H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQKHWLDPAUFFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

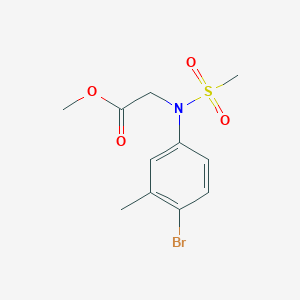
![N-(4-ethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2853428.png)
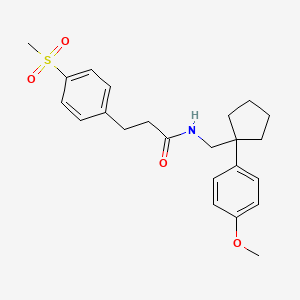
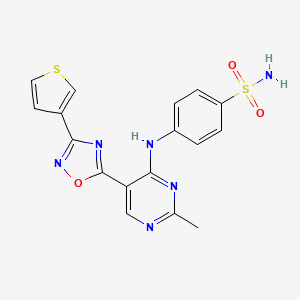
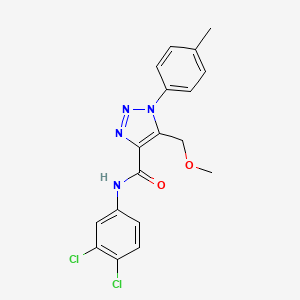
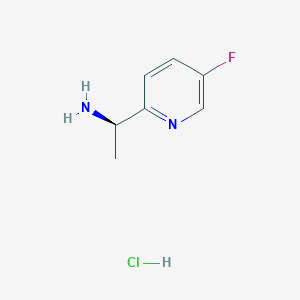
![N-[3-(dimethylamino)propyl]-N'-(2,5-dimethylphenyl)oxamide](/img/structure/B2853436.png)
![Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2853437.png)
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2853438.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide](/img/structure/B2853440.png)
![5-Methyl-7-(4-methylpyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2853441.png)
![2-[6-(3-Chloro-2-methylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2853445.png)
![(E)-methyl 2-cyano-3-(2-(2,4-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2853448.png)
